molecular formula C23H15BrN2O3 B15025770 1-(4-Bromophenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Bromophenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15025770
M. Wt: 447.3 g/mol
InChI Key: SFJTUGPDVJAAHX-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno Core: The chromeno core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxyacetophenone and an appropriate aldehyde.

    Pyrrole Formation: The pyrrole ring can be constructed through a condensation reaction involving a suitable amine and a diketone.

    Final Coupling: The final step involves coupling the bromophenyl and methylpyridinyl groups to the chromeno-pyrrole core under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

1-(4-Bromophenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Pharmaceutical Industry: It is explored as a lead compound for the development of new drugs targeting specific diseases.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound can interfere with signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

1-(4-Bromophenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

    Chromeno-pyrrole Derivatives: These compounds share a similar core structure but differ in the substituents attached to the chromeno and pyrrole rings.

    Phenylpyridine Derivatives: These compounds have a phenyl and pyridine ring but lack the chromeno-pyrrole core.

    Bromophenyl Compounds: These compounds contain a bromophenyl group but differ in the rest of the molecular structure.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H15BrN2O3

Molecular Weight

447.3 g/mol

IUPAC Name

1-(4-bromophenyl)-2-(5-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H15BrN2O3/c1-13-6-11-18(25-12-13)26-20(14-7-9-15(24)10-8-14)19-21(27)16-4-2-3-5-17(16)29-22(19)23(26)28/h2-12,20H,1H3

InChI Key

SFJTUGPDVJAAHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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